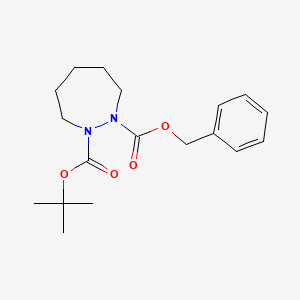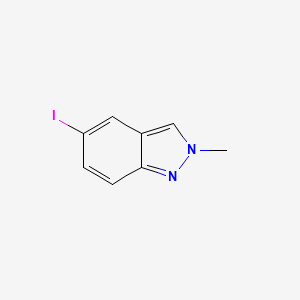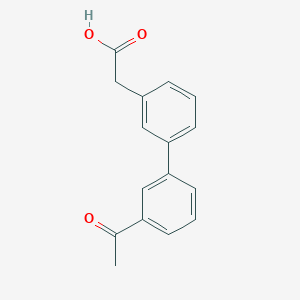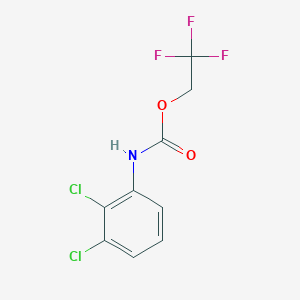![molecular formula C12H16F3N B1519408 (Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019564-96-5](/img/structure/B1519408.png)
(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” is unique and allows for diverse applications in scientific research. The trifluoromethyl group attached to the phenyl ring and the butan-2-yl group attached to the amine contribute to its unique properties.
Chemical Reactions Analysis
While specific chemical reactions involving “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” are not available, related compounds have been involved in various reactions. For example, trifluoromethylphenol has been used in the preparation of antiglaucoma agents .
Physical And Chemical Properties Analysis
“(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine” has a molecular weight of 217.23 . It is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
-
Organic Synthesis α-Trifluoromethylstyrene derivatives, which can be synthesized from “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . In addition, transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
-
Photothermal Applications While not directly related to “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, two-dimensional (2D) nanomaterials have shown promise in photothermal applications . These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing . The unique structure of 2D nanomaterials allows for higher photothermal conversion efficiency .
-
C–F Bond Activation α-Trifluoromethylstyrene derivatives, which can be synthesized from “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
-
Construction of Fluorinated Compounds Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . This is another application of α-Trifluoromethylstyrene derivatives synthesized from “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”.
-
Thermochemical Reactions While not directly related to “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, two-dimensional (2D) nanomaterials have shown promise in thermochemical reactions . These reactions involve changes in temperature and heat flow in response to chemical reactions.
-
Electrostatic Lithography Two-dimensional (2D) nanomaterials, which are not directly related to “(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine”, have been used in electrostatic lithography . This is a method of fabricating nanometer scale patterns that represent particular shapes or characters on a substrate.
properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-9(2)16-8-10-5-4-6-11(7-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWYNHAHFWCESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



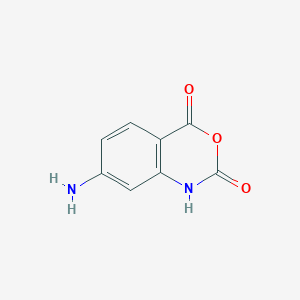
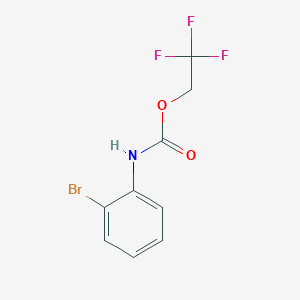
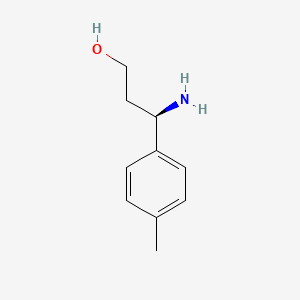
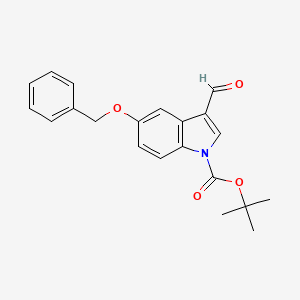
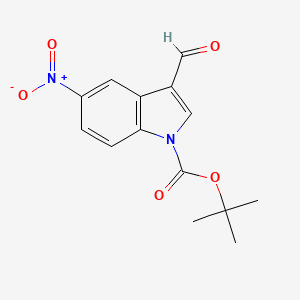
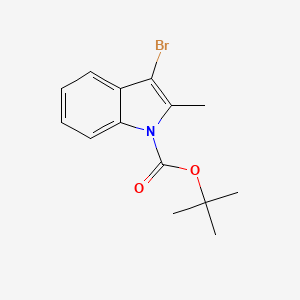
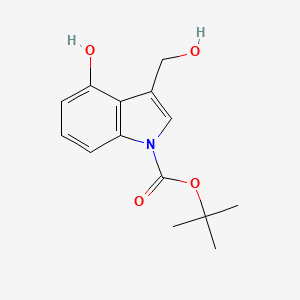
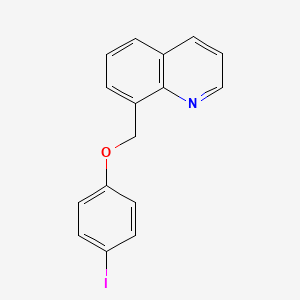
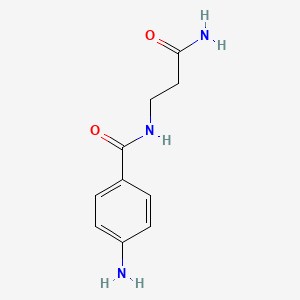
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)
